N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide -

N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Catalog Number: EVT-3717073
CAS Number:
Molecular Formula: C18H16N6OS2
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound is reported to have 1.5-fold higher antioxidant ability than butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []

Relevance: This compound shares a similar core structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, specifically the 4H-1,2,4-triazole-3-yl)thio)acetohydrazide moiety. Both compounds feature substitutions at the 4 and 5 positions of the triazole ring and an acetamide group linked through a sulfur atom.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Compound Description: This compound is part of a series of N-aryl 2-{[5-(naphthalen‐1‐ylmethyl)‐4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide compounds designed for potential α‐glucosidase inhibition. It achieved a high yield of 91% during synthesis. []

Relevance: Structurally, this compound and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide share the key 4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide scaffold. Both compounds possess an ethyl group at the 4 position of the triazole ring and an acetamide group attached through a sulfur linker. Differences arise in the substituents at the 5 position of the triazole ring (naphthalen-1-ylmethyl vs. 3-pyridinyl) and the N-substitution on the acetamide (phenyl vs. 1,3-benzothiazol-2-yl).

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide

Compound Description: This compound represents a series synthesized by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide. These compounds were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. []

Relevance: This series shares the core 4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both series have substitutions at the 4 and 5 position of the triazole ring and an N-aryl acetamide moiety connected via a sulfur atom. The primary difference lies in the specific aryl substituents and the presence of an ethyl group at the 4-position in the target compound.

2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3 yl)thio)acetohydrazide

Compound Description: This compound was synthesized from phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and was used as a precursor to generate various Schiff base derivatives and other heterocyclic compounds, some of which exhibited antimicrobial activity. []

Relevance: This compound exhibits significant structural similarity to N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They share the 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio moiety. The main difference lies in the presence of an ethyl group at the 4-position and the benzothiazolyl acetamide group in the target compound, whereas this related compound possesses an acetohydrazide group.

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

Compound Description: This compound, identified as compound 15 in the study, prevented 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and impacted Parkinson’s disease marker levels. It also demonstrated a slight reduction in α-syn aggregation. []

Relevance: Both compound 15 and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide belong to the 5-(4-pyridinyl)-1,2,4-triazole chemotype. They share the 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio core structure. While the target compound has an ethyl group at the 4-position and a benzothiazolyl acetamide moiety, compound 15 has an amino group at the 4-position and an ethyl acetate group linked through the sulfur atom.

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This compound, synthesized from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, showed cytotoxicity against human melanoma IGR39, human triple-negative breast cancer MDA-MB-231, and pancreatic carcinoma Panc-1 cell lines. Notably, it was more cytotoxic against the melanoma cell line. []

Relevance: This compound shares the 4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide structural motif with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both have substitutions at the 4 and 5 positions of the triazole ring and an acetohydrazide group attached through a sulfur atom. The differences lie in the specific substituents at the 5 position and the lack of a benzothiazolyl group in the related compound.

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of compounds, where R represents various substituted benzyl groups, were evaluated for anticancer activity against 60 cancer cell lines. Compounds with R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2 showed activity against melanoma, while compounds with R = 2-Cl and 3,4-Cl2 exhibited activity against breast cancer. []

Relevance: The structural similarity between this series and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide lies in the 4H-[1,2,4]triazol-3-ylsulfanyl)-N-acetamide core. Both series feature a substituted triazole ring connected to an acetamide group through a sulfur linker. The main variations include the presence of an amino and methyl group on the triazole ring and a thiazol-2-yl substituent on the acetamide in the related series, whereas the target compound has an ethyl and 3-pyridinyl group on the triazole ring and a benzothiazol-2-yl group on the acetamide.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This compound, designated as 11g in the study, demonstrated strong inhibition of cancer cell multiplication against A549 (lung) and MCF-7 (breast) cancer cell lines with a low IC50 value of 1.25 ± 1.36 μM. Hemolytic studies indicated low cytotoxicity for this compound. []

Relevance: Compound 11g and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide are both part of a larger family of acefylline–1,2,4-triazole hybrids. They share the 4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-acetamide moiety. The variations between the two lie in the substitutions at the 5-position of the triazole ring and the N-substituent on the acetamide. Compound 11g features a complex acefylline-derived substituent at the 5-position and a p-tolyl group on the acetamide, while the target compound has a 3-pyridinyl group at the 5-position and a benzothiazolyl group on the acetamide.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h)

Compound Description: This series of compounds were investigated for their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). Compounds 5f, 5g, and 5h showed significant cytotoxicity and induced apoptosis, inhibiting matrix metalloproteinase-9 (MMP-9) without affecting caspase-3. Compound 5f, N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, exhibited the highest activity and selectivity. []

Relevance: This series of compounds and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide belong to the same class of 3,4,5-trisubstituted-1,2,4-triazole derivatives. Both share the 4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl)acetamide core structure. The main difference lies in the substituents at the 5-position of the triazole ring and the specific aryl group on the acetamide. The target compound has a 3-pyridinyl group at the 5-position and a benzothiazolyl group on the acetamide, while this series features a (4-aminophenoxy)methyl group at the 5-position and various substituted aryl groups on the acetamide.

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f)

Compound Description: This compound, along with other N-(naphthalen-1-yl)propanamide derivatives, was synthesized and evaluated for antimicrobial activity. It showed notable activity against Gram-positive bacteria, demonstrating half the potency of chloramphenicol. []

Relevance: This compound shares the core 4H-1,2,4-triazol-3-yl)thio)propanamide structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. While both contain a substituted triazole ring linked to a propanamide group via a sulfur atom, they differ in their specific substitutions. The target compound has an ethyl and 3-pyridinyl group on the triazole ring and a benzothiazolyl group on the acetamide, whereas compound 2f has a methyl group on the triazole ring and a naphthalen-1-yl group on the propanamide.

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This acefylline derivative displayed potent activity against the human liver carcinoma cell line (Hep G2), exhibiting a cell viability of 22.55 ± 0.95%. In silico modeling studies supported its antiproliferative activity. It also showed low hemolytic activity and moderate clot lysis activity. []

Relevance: This compound and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide belong to the same class of acefylline-triazole hybrids. They both share the 4H-1,2,4-triazol-3-ylthio)acetamide core structure. The main difference lies in the substituents on the triazole ring and the acetamide group. The target compound has an ethyl and 3-pyridinyl group on the triazole ring and a benzothiazolyl group on the acetamide, while this related compound has a (3,4-dichlorophenyl) and acefylline-derived substituent on the triazole ring and a 4-chlorophenyl group on the acetamide.

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

Compound Description: This compound, synthesized from 8-hydroxyquinoline and ethyl 2-chloroacetate, exhibited the highest antifungal and antibacterial activity among a series of new 3,4,5-trisubstituted 1,2,4-triazole derivatives. []

Relevance: This compound and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide share the 4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide core structure, both featuring a phenyl substituent at the 4-position of the triazole ring and an acetamide group linked through a sulfur atom. The key difference lies in the substituents at the 5-position of the triazole ring and the N-substituent on the acetamide. The target compound has a 3-pyridinyl group at the 5-position and a benzothiazol-2-yl group on the acetamide, while compound 5a has a (quinolin-8-yloxy)methyl group at the 5-position and a 6-nitrobenzothiazol-2-yl group on the acetamide.

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1)

Compound Description: VUAA1 is a known agonist for insect olfactory receptors, specifically AcerOr2 in Apis cerana cerana, exhibiting high sensitivity with an EC50 value of (6.621 ± 0.26) × 10−8. []

Relevance: VUAA1 is structurally very similar to N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They share the 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide core structure with identical substituents on the triazole ring and the acetamide group. The only difference lies in the N-substituent on the acetamide, with VUAA1 having a 4-ethylphenyl group and the target compound having a 1,3-benzothiazol-2-yl group.

4‐Aryl‐5‐(pyridin‐3‐yl)‐4H‐1,2,4‐triazole‐3‐(thi)oles (5–7)

Compound Description: These compounds, synthesized from nicotinic acid hydrazide, were converted into Mannich bases by reacting them with heterocyclic amines in the presence of formaldehyde. The resulting compounds were screened for antimicrobial, antiurease, and antilipase activities. []

Relevance: These compounds share the core 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both have a 3-pyridinyl group at the 5-position of the triazole ring and a sulfur atom at the 3-position. The main difference lies in the presence of an ethyl group at the 4-position and the benzothiazolyl acetamide group in the target compound, whereas these related compounds have various aryl substituents at the 4-position and either a thiol or thione group at the 3-position.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound showed the highest cytotoxic activity against the human glioblastoma U-87 cell line among a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. These derivatives exhibited varying antioxidant properties, with some showing higher activity than ascorbic acid. [] []

Relevance: This compound shares the 4-phenyl-4H-1,2,4-triazol-3-yl)thio core structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a phenyl group at the 4-position of the triazole ring and a sulfur linker. The key distinctions lie in the substituents at the 5-position of the triazole ring and the group attached to the sulfur. The target compound has a 3-pyridinyl group at the 5-position and a benzothiazolyl acetamide group attached to the sulfur, whereas this related compound has a (2-((4-methoxyphenyl)amino)ethyl) group at the 5-position and a 1-(4-fluorophenyl)ethanone group attached to the sulfur.

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: NTB451 was identified as a potent inhibitor of necroptosis, a form of programmed cell death, induced by various triggers like TNF-α and TLR agonists. It inhibits phosphorylation and oligomerization of MLKL and targets RIPK1 to disrupt the RIPK1-RIPK3 complex formation. []

Relevance: NTB451 shares structural similarities with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, particularly the 4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl core structure. Both compounds have an ethyl group at the 4-position of the triazole ring and a sulfur linker. The main differences lie in the substituents at the 5-position of the triazole ring and the group attached to the sulfur. The target compound has a 3-pyridinyl group at the 5-position and a benzothiazolyl acetamide group attached to the sulfur, while NTB451 has a 4-aminophenyl group at the 5-position and a (methyl)-N-(1,3-thiazol-2-yl)benzamide group attached to the sulfur.

Compound Description: This compound, known as Basic Yellow 28, is a cationic textile dye that was studied in a liquid-liquid extraction process using reverse micelles for removal from model wastewater. []

Relevance: While Basic Yellow 28 doesn't share the core triazole structure of N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, it's relevant to this compilation as it was investigated alongside other triazole-containing dyes in the same study, highlighting the diverse applications of triazole derivatives.

4-([5-amino-1,3,4-thiadiazol-2yl) methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols (8a-d)

Compound Description: This series of compounds, along with other 5-membered heterocyclic derivatives, were synthesized and characterized. Some compounds were evaluated for anticonvulsant and CNS depressant activities and neurotoxicity. Their structure-activity relationship was also investigated. []

Relevance: This series shares the core 4H-1,2,4-triazol-3-thiol structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both have a thiol group at the 3-position of the triazole ring. The main difference lies in the presence of an ethyl group at the 4-position and the 3-pyridinyl and benzothiazolyl acetamide groups in the target compound, whereas these related compounds have a (5-amino-1,3,4-thiadiazol-2yl)methyl group at the 4-position and various substituted phenyl groups at the 5-position.

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide (AM34)

Compound Description: AM34 is one of the tri-substituted 1,2,4-triazoles that was identified as a potent potential reverse transcriptase inhibitor using computational docking studies. It exhibited greater binding affinities than the known reverse transcriptase inhibitor Nevirapine. []

Relevance: AM34 and N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide belong to the same class of tri-substituted 1,2,4-triazoles. They share the 4H-1,2,4-triazol-3-yl]thio]-N-(aryl)acetamide core structure. The main difference lies in the substituents on the triazole ring and the specific aryl group on the acetamide. The target compound has an ethyl and 3-pyridinyl group on the triazole ring and a benzothiazol-2-yl group on the acetamide, while AM34 has an amino and 2-hydroxyphenyl group on the triazole ring and a 4-ethoxyphenyl group on the acetamide.

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

Compound Description: This compound was synthesized and screened for antimicrobial activity against various Candida species and pathogenic bacteria. Its structure was confirmed by infrared, 1H NMR, 13C NMR, mass spectra, and elemental analysis. []

Relevance: This compound is structurally very similar to N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They share the core 4H-1,2,4-triazol-3-yl]thio)-N-(benzothiazole-2-yl)acetamide structure. The main difference lies in the substituents at the 4 and 5 position of the triazole ring. The target compound has an ethyl and 3-pyridinyl group, whereas this compound has an amino and 2-cyclohexylethyl group.

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (triazole 1.1)

Compound Description: Triazole 1.1 is a G protein-biased kappa agonist with a specific chemical scaffold. Its potency and efficacy in terms of G protein signaling and beta-arrestin recruitment were evaluated, and its behavioral responses were studied in comparison to other biased agonists. []

Relevance: Triazole 1.1 shares the core 4H-1,2,4-triazol-3-yl)thio structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, both featuring a sulfur linker connected to the triazole ring. The main difference lies in the substituents on the triazole ring and the group attached to the sulfur. The target compound has an ethyl and 3-pyridinyl group on the triazole ring and a benzothiazolyl acetamide group attached to the sulfur, whereas Triazole 1.1 has a (furan-2-ylmethyl) and 2-pyridinyl group on the triazole ring and a (4-methyl-3-(trifluoromethyl)benzyl) group attached to the sulfur.

N-benzyl-4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N-methylaniline bromide (Basic Red 46)

Compound Description: Basic Red 46 is a cationic textile dye studied for its removal from aqueous solutions using liquid-liquid extraction with reverse micelles, along with other cationic dyes. []

Relevance: While Basic Red 46 doesn't share the same core structure as N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, it is relevant as a triazole-containing compound investigated for removal through similar techniques in the same study.

7-hydroxy-4-[(5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2H-chromen-2-one (14)

Compound Description: This compound was synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide through a cyclocondensation reaction with potassium isothiocyanate. []

Relevance: This compound shares the core 4H-1,2,4-triazol-3-yl structure with N-(1,3-Benzothiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a triazole ring. The key difference lies in the substituents on the triazole ring and the group attached to it. The target compound has an ethyl and 3-pyridinyl group on the triazole ring and a sulfur-linked benzothiazolyl acetamide group, while compound 14 has a mercapto group at the 5-position and a (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl group attached to the 3-position.

Properties

Product Name

N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C18H16N6OS2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C18H16N6OS2/c1-2-24-16(12-6-5-9-19-10-12)22-23-18(24)26-11-15(25)21-17-20-13-7-3-4-8-14(13)27-17/h3-10H,2,11H2,1H3,(H,20,21,25)

InChI Key

SRIBNELGAOVQSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.